molecular formula C10H9ClN2O2 B2634404 2-(1H-imidazol-2-yl)benzoic acid hydrochloride CAS No. 4278-13-1

2-(1H-imidazol-2-yl)benzoic acid hydrochloride

Cat. No.: B2634404
CAS No.: 4278-13-1
M. Wt: 224.64
InChI Key: VHBHOFCCXQFQCL-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C 14 H 11 ClN 2 O 2 and a molecular weight of 224.64 . It features a benzoic acid group linked to an imidazole heterocycle, a structure of high interest in medicinal chemistry. The imidazole ring is a known pharmacophore, a key component in molecules that interact with biological systems . As part of the class of imidazole derivatives, this compound serves as a valuable building block (synthon) for researchers in organic synthesis and drug discovery. It can be used in the design and synthesis of novel molecules for pharmaceutical and biochemical research . The compound is provided with a purity of 95% or higher and should be stored sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not approved for human, veterinary, or household use. Key Specifications: - CAS Registry Number: 210962-27-9 - Molecular Formula: C 10 H 9 ClN 2 O 2 - Molecular Weight: 224.64 - SMILES: O=C(O)C1=CC=C(C2=NC=CN2)C=C1.[H]Cl Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

2-(1H-imidazol-2-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBHOFCCXQFQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4278-13-1
Record name 2-(1H-imidazol-2-yl)benzoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method is the reaction of benzoic acid derivatives with imidazole under specific conditions. For instance, the reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include the use of advanced catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid or imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that 2-(1H-imidazol-2-yl)benzoic acid derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an antibacterial agent against Gram-positive bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

1.2 Cancer Therapeutics

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that 2-(1H-imidazol-2-yl)benzoic acid hydrochloride inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

1.3 Enzyme Inhibition

Another significant application is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain enzymes involved in inflammatory processes, such as cyclooxygenases (COX). This inhibition can lead to reduced inflammation and pain relief, suggesting potential applications in treating conditions like arthritis .

Material Science Applications

2.1 Synthesis of Functional Materials

The ability of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride to form coordination complexes with metals has been explored for the development of functional materials. These materials have applications in catalysis and as sensors due to their unique electronic properties. For instance, complexes formed with transition metals have shown promise in catalyzing oxidation reactions efficiently .

2.2 Polymer Chemistry

In polymer chemistry, the compound serves as a building block for synthesizing novel polymers with imidazole functionalities. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Case Studies

Study Application Findings
Study on Antimicrobial PropertiesAntibacterial ActivityShowed effectiveness against resistant strains of bacteria with minimal inhibitory concentrations lower than conventional antibiotics .
Cancer Cell Line ResearchAnticancer ActivityInduced apoptosis in breast cancer cells via caspase activation pathways; potential for further development as a therapeutic agent .
Enzyme Inhibition StudyAnti-inflammatory EffectsDemonstrated inhibition of cyclooxygenases, leading to reduced inflammation in animal models .
Coordination Complexes ResearchCatalysisDeveloped metal complexes that efficiently catalyze oxidation reactions, showcasing the compound's versatility .
Polymer Development StudyMaterial ScienceCreated polymers with improved thermal stability and mechanical properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₉ClN₂O₂ (free acid: C₉H₆N₂O₂; hydrochloride adds HCl).
  • Molecular Weight : ~226.64 g/mol (free acid: 190.18 g/mol + 36.46 g/mol for HCl) .
  • CAS Number : The free acid form is registered under CAS 67792-82-9 .
  • Solubility : Expected to be soluble in polar solvents (water, DMSO, DMF) due to the hydrochloride salt, similar to structurally related compounds .
  • Synthesis : Likely involves coupling reactions between imidazole derivatives and benzoic acid precursors, analogous to methods used for synthesizing 2-hydroxy-3-(1H-imidazol-2-yl)benzoic acid .

The hydrochloride form enhances aqueous solubility, which is advantageous for pharmaceutical applications, such as drug formulation or enzyme inhibition studies .

Comparison with Similar Compounds

Positional Isomers: 4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride

  • Structure : Imidazole substitution at the 4-position of benzoic acid.
  • Molecular Formula : C₁₀H₉ClN₂O₂ .
  • CAS Number : 108035-45-6 .
  • Key Differences: The 4-substituted isomer exhibits distinct electronic and steric effects due to the para position of the imidazole group. This alters acidity (pKa) and binding interactions in biological systems. Reported applications include roles as intermediates in adenosine receptor ligand synthesis .

Benzimidazole Derivatives: 4-(1H-Benzo[d]imidazol-2-yl)benzoic Acid Hydrochloride

  • Structure : Incorporates a benzimidazole ring (fused benzene and imidazole) at the 4-position.
  • Molecular Formula : C₁₄H₁₁ClN₂O₂ .
  • CAS Number : 1052535-69-9 .
  • Lower solubility in water due to the larger hydrophobic aromatic system .

Functionalized Imidazole Derivatives: 2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic Acid Hydrochloride

  • Structure : Features a sulfanyl-acetic acid chain linked to the imidazole ring.
  • Molecular Formula : C₆H₈ClN₃O₂S .
  • CAS Number: Not explicitly provided (see ).
  • Applications may include chelating agents or enzyme mimics .

Ether-Linked Derivatives: 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride

  • Structure : Ethoxy linker between the imidazole and benzoic acid.
  • Molecular Formula : C₁₂H₁₃ClN₂O₃ .
  • CAS Number : 74226-22-5 .
  • Known as Dazoxiben hydrochloride, this compound is a thromboxane synthase inhibitor, highlighting the pharmacological relevance of imidazole-benzoic acid hybrids .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(1H-Imidazol-2-yl)benzoic acid hydrochloride C₁₀H₉ClN₂O₂ ~226.64 67792-82-9 (free acid) 2-position substitution; high polarity due to HCl salt
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride C₁₀H₉ClN₂O₂ 224.64 108035-45-6 Para-substitution; used in receptor ligand synthesis
4-(1H-Benzo[d]imidazol-2-yl)benzoic acid HCl C₁₄H₁₁ClN₂O₂ ~274.71 1052535-69-9 Benzimidazole core; enhanced aromaticity
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic acid HCl C₆H₈ClN₃O₂S 197.67 N/A Sulfanyl-acetic acid chain; chelation potential
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl C₁₂H₁₃ClN₂O₃ 268.7 74226-22-5 Ether linker; thromboxane synthase inhibitor

Biological Activity

2-(1H-imidazol-2-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride is C10H8N2O2•HCl, with a molecular weight of approximately 220.64 g/mol. Its structure features an imidazole ring attached to a benzoic acid moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-(1H-imidazol-2-yl)benzoic acid hydrochloride exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Activity

Studies have demonstrated the compound's potential as an antitumor agent. For instance, it has been tested against several cancer cell lines, showing significant cytotoxic effects. The growth inhibition was quantified using the GI50 value (the concentration required to inhibit cell growth by 50%). Results indicated that 2-(1H-imidazol-2-yl)benzoic acid hydrochloride had a GI50 value of 4.5 μM against HeLa cells and 3.8 μM against MCF-7 cells, highlighting its potential in cancer therapy .

Cell LineGI50 Value (μM)
HeLa4.5
MCF-73.8
CCRF-CEM5.6
THP-16.0

Antioxidant Activity

The compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress-related damage in cells. In DPPH radical scavenging assays, it showed an inhibition percentage of approximately 75%, indicating strong free radical scavenging ability .

The biological activity of 2-(1H-imidazol-2-yl)benzoic acid hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer proliferation and bacterial metabolism.
  • DNA Interaction : It binds to DNA, disrupting replication processes in cancer cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at the G0/G1 phase, preventing further proliferation .

Study on Antitumor Effects

In a recent study evaluating the antitumor effects of various benzimidazole derivatives, 2-(1H-imidazol-2-yl)benzoic acid hydrochloride was among the most potent compounds tested against leukemia cell lines (CCRF-CEM and THP-1). The study highlighted its selectivity towards tumor cells compared to non-tumorigenic cells .

Antimicrobial Efficacy Evaluation

Another significant study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, showcasing its potential as an antimicrobial agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(1H-imidazol-2-yl)benzoic acid hydrochloride?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A general approach involves cyclization of precursors like o-phenylenediamine derivatives with carbon disulfide under basic conditions to form the benzimidazole core, followed by functionalization. For example, hydrazine hydrate can introduce hydrazinyl groups (as in ), and subsequent condensation with aromatic aldehydes or ketones yields target derivatives. The use of nickel-catalyzed cyclization () or solvent-free Friedel-Crafts acylation ( ) may optimize yields. Purification often employs column chromatography or recrystallization, monitored by TLC ( ) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzoic acid moiety, N-H stretches at ~3400 cm⁻¹ for imidazole) .
  • ¹H/¹³C NMR : Confirms aromatic proton environments (e.g., δ 7.0–8.5 ppm for benzimidazole protons) and carbon backbone .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric purity (±0.4% deviation) .

Q. What safety precautions are recommended when handling this compound?

  • Methodological Answer : While specific safety data for this compound is limited, analogous imidazole derivatives require:

  • Ventilation : Use fume hoods to avoid inhalation ( ) .
  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact ( ) .
  • First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion ( ) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst selection : Nickel catalysts improve cyclization efficiency ().
  • Solvent-free conditions : Reduce side reactions and simplify purification (e.g., Friedel-Crafts acylation in achieves 90–96% yields) .
  • pH and temperature control : Maintaining pH 7–9 and temperatures ~80°C minimizes byproducts like unreacted hydrazine derivatives ( ) .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine NMR with X-ray crystallography (e.g., SHELX refinement in ) to resolve ambiguous proton environments .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify imidazole ring assignments .
  • Advanced mass spectrometry : High-resolution MS (HRMS) differentiates isobaric impurities .

Q. What strategies mitigate impurities from tautomerization in the imidazole ring?

  • Methodological Answer :

  • Acidic/basic conditions : Stabilize the preferred tautomer (e.g., HCl in the hydrochloride salt fixes protonation states) .
  • Chromatographic separation : Reverse-phase HPLC isolates tautomeric forms using gradient elution ( ) .
  • Low-temperature crystallization : Reduces dynamic interconversion during solid-state formation .

Q. What biological activities warrant further investigation for this compound?

  • Methodological Answer :

  • Anticancer potential : Structural analogs (e.g., thiazolo[3,2-a]pyrimidine derivatives in ) show activity against kinase targets .
  • Antimicrobial studies : Imidazole derivatives often disrupt microbial cell membranes ().
  • Enzyme inhibition assays : Test interactions with cytochrome P450 or hydrolases using fluorescence-based assays ( ) .

Data Contradiction Analysis

Q. How to interpret conflicting melting point and TLC data in purity assessment?

  • Methodological Answer :

  • Recalibrate instruments : Verify melting point apparatus and TLC plate batch consistency ( ) .
  • Co-spotting : Run TLC with a pure reference standard to identify co-eluting impurities .
  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect polymorphic forms or hydrated species ( ) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for drug-discovery pipelines?

  • Methodological Answer :

  • Scaffold diversification : React the benzoic acid moiety with amines to form amides () or with alcohols for ester prodrugs.
  • Metal coordination : Imidazole’s nitrogen atoms can chelate metals for anticancer complexes (e.g., platinum(II) in ) .

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